molecular formula C12H21N3O B2664969 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide CAS No. 2034235-82-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide

Cat. No.: B2664969
CAS No.: 2034235-82-8
M. Wt: 223.32
InChI Key: DDWOAQCTSMZMBJ-UHFFFAOYSA-N
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Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,5-dimethyl-1H-pyrazole core linked to a pivalamide (2,2-dimethylpropanamide) group via an ethyl chain. The 1,5-dimethylpyrazole scaffold is a privileged structure in the design of bioactive molecules, known for its ability to interact with various biological targets . Pyrazole derivatives are extensively investigated for their potential therapeutic applications, including as inhibitors for parasitic diseases like Chagas disease , and as key structural components in developing novel anti-inflammatory agents for conditions such as colitis . The pivalamide moiety, a bulky amide, can significantly influence the compound's pharmacokinetic profile by modulating its lipophilicity and metabolic stability. This specific molecular architecture makes it a valuable intermediate or tool compound for researchers exploring structure-activity relationships (SAR), synthesizing more complex molecules, and screening for new biological activities. It is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-8-10(14-15(9)5)6-7-13-11(16)12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOAQCTSMZMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone under acidic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.

    Amidation: The final step is the amidation reaction, where the alkylated pyrazole is reacted with pivaloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, we analyze its structural and functional analogs from the provided evidence and broader literature. Key comparisons include:

Structural Analog: N-(2-Bromopyridin-3-yl)pivalamide

  • Structure : Replaces the pyrazole-ethyl moiety with a bromopyridine ring.
  • Synthesis : Likely involves similar amide coupling strategies but with brominated pyridine precursors .
  • Applications : Bromine substitution enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the pyrazole derivative, which may prioritize hydrogen-bonding interactions .

Functional Analog: 1,5-Diarylpyrazole Carboxamides

  • Structure : Shares the 1,5-disubstituted pyrazole core but incorporates aryl groups instead of ethyl-pivalamide .
  • Biological Relevance : Diarylpyrazoles are often explored as anti-inflammatory or anticancer agents due to their ability to modulate enzyme activity (e.g., COX-2 inhibition). The pivalamide derivative’s bulkier substituent may reduce metabolic degradation compared to aryl groups .

Hydrogen-Bonding Comparison: Pyridine vs. Pyrazole Derivatives

  • Pyridine Derivatives (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine): Rely on ether and aromatic π-stacking interactions for crystal packing .
  • Pyrazole Derivatives: The 1,5-dimethylpyrazole core in the target compound can act as both hydrogen-bond donor (via NH) and acceptor (via ring N), enabling diverse supramolecular architectures .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) CAS Number Key Functional Groups Price (USD, 1g) Reference
This compound ~265.36 (estimated) Not provided Pyrazole, pivalamide, ethyl N/A N/A
N-(2-Bromopyridin-3-yl)pivalamide 271.13 125345-67-1 Bromopyridine, pivalamide $400
1,5-Diphenylpyrazole-3-carboxylic acid 264.27 149849-93-8 Diarylpyrazole, carboxylic acid N/A

Research Findings and Limitations

  • Synthetic Challenges : The ethyl-pivalamide chain in the target compound may introduce steric hindrance during coupling reactions, requiring optimized conditions (e.g., DMF as solvent, DIPEA as base) .
  • Hydrogen-Bonding Patterns : Pyrazole derivatives often form robust hydrogen-bonded networks (e.g., R₂²(8) motifs), but the pivalamide group’s steric bulk could disrupt these patterns compared to simpler amides .
  • Thermodynamic Stability : Pivalamide groups enhance hydrolytic stability relative to acetylated analogs, a critical advantage in drug design .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide is a pyrazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrazole ring, a dimethyl group, and an ethyl chain linked to a pivalamide moiety. Its synthesis typically involves several steps: the formation of the pyrazole ring, alkylation, and amidation. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity and leading to various therapeutic effects.

The biological activity of this compound is believed to involve:

  • Enzyme Binding : The compound may bind to specific enzymes, altering their activity.
  • Receptor Interaction : It can interact with various receptors, influencing cellular signaling pathways.
  • Autophagy Modulation : Similar compounds have shown potential as autophagy modulators, impacting cancer cell proliferation and survival .

Anticancer Properties

Recent studies have indicated that related pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, research on similar compounds has shown that they can reduce mTORC1 activity and increase autophagy levels in pancreatic cancer cells. This suggests that this compound may also possess anticancer properties through similar mechanisms.

Other Biological Activities

This compound has been explored for several other biological activities:

  • Antimicrobial Effects : Pyrazole derivatives are often investigated for their potential antimicrobial properties.
  • Anti-inflammatory Activity : Some studies suggest these compounds may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of pyrazole derivatives to identify key structural features that enhance biological activity. For example, modifications to the pyrazole ring or substituents can significantly impact potency and selectivity against specific targets.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeReduced cell viability in cancer cell lines
Autophagy ModulationIncreased autophagic flux in cancer cells
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

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